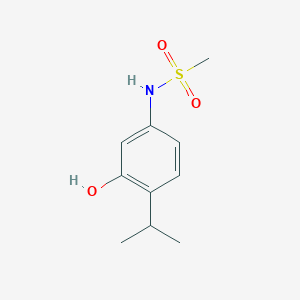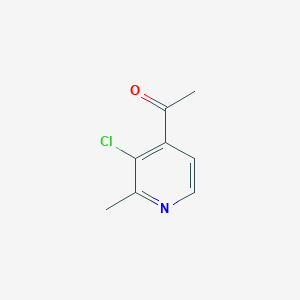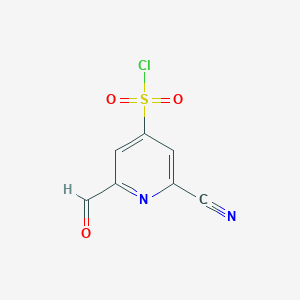
3-Hydroxy-5-isopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 5-isopropylbenzoic acid using suitable oxidizing agents. Another method includes the Friedel-Crafts alkylation of benzoic acid followed by selective hydroxylation.
Industrial Production Methods: In industrial settings, the production of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding 5-isopropylbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-isopropylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
3-HYDROXYBENZOIC ACID: Lacks the isopropyl group, resulting in different chemical and biological properties.
5-ISOPROPYLBENZOIC ACID:
SALICYLIC ACID (2-HYDROXYBENZOIC ACID): Similar structure but with the hydroxyl group in a different position, leading to distinct properties and uses.
Uniqueness: 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID is unique due to the presence of both the hydroxyl and isopropyl groups, which confer specific chemical reactivity and potential biological activities not found in its analogs.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-hydroxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,11H,1-2H3,(H,12,13) |
Clave InChI |
PVHSNNNKUSHTTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)




![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)




